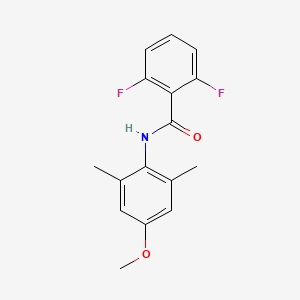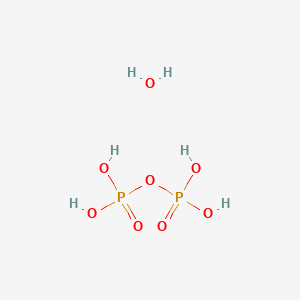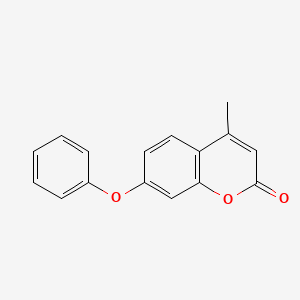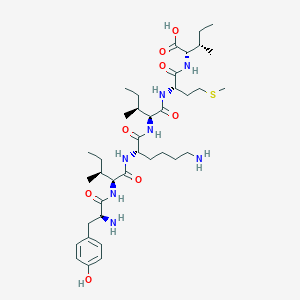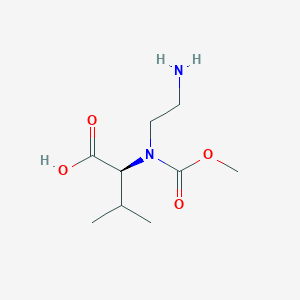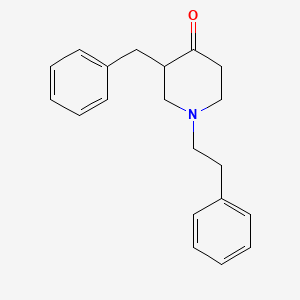
3-Benzyl-1-(2-phenylethyl)piperidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-1-(2-phenylethyl)piperidin-4-one is an organic compound that belongs to the class of piperidinones. Piperidinones are derivatives of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a benzyl group and a phenylethyl group attached to the piperidinone ring. It is used as an intermediate in the synthesis of various chemicals and pharmaceutical drugs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(2-phenylethyl)piperidin-4-one typically involves the reaction of 4-piperidone with benzyl bromide and phenethyl bromide under basic conditions. The reaction is carried out in a biphasic system with a phase transfer catalyst to facilitate the transfer of the reactants between the aqueous and organic phases . The reaction conditions include:
Temperature: 60-80°C
Solvent: Dichloromethane or toluene
Base: Sodium hydroxide or potassium carbonate
Catalyst: Tetrabutylammonium bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
化学反応の分析
Types of Reactions
3-Benzyl-1-(2-phenylethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The benzyl and phenylethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Benzyl ketone or phenylacetic acid derivatives.
Reduction: Benzyl alcohol or phenylethyl alcohol derivatives.
Substitution: Various substituted piperidinones depending on the substituents used.
科学的研究の応用
3-Benzyl-1-(2-phenylethyl)piperidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in pain management and anesthesia.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications
作用機序
The mechanism of action of 3-Benzyl-1-(2-phenylethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may interact with opioid receptors, similar to other piperidine derivatives, to exert analgesic effects .
類似化合物との比較
Similar Compounds
N-Phenethyl-4-piperidinone: A derivative of 4-piperidinone with similar structural features and applications.
Fentanyl and its analogs: These compounds share the piperidine core structure and are used in pain management and anesthesia
Uniqueness
3-Benzyl-1-(2-phenylethyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and phenylethyl groups contribute to its unique reactivity and potential therapeutic applications.
特性
CAS番号 |
834155-06-5 |
|---|---|
分子式 |
C20H23NO |
分子量 |
293.4 g/mol |
IUPAC名 |
3-benzyl-1-(2-phenylethyl)piperidin-4-one |
InChI |
InChI=1S/C20H23NO/c22-20-12-14-21(13-11-17-7-3-1-4-8-17)16-19(20)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2 |
InChIキー |
GYNJJJSCBNDSDY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC(C1=O)CC2=CC=CC=C2)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



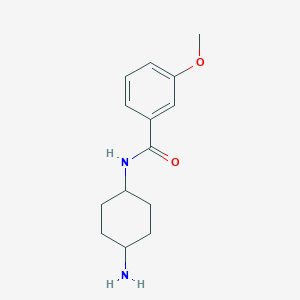
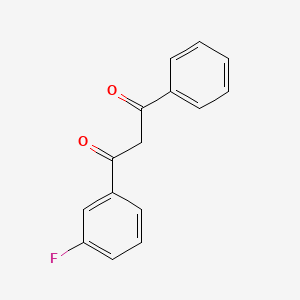
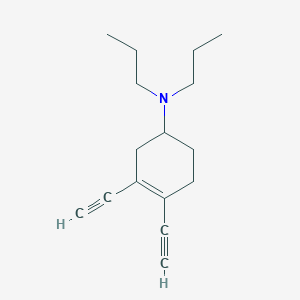
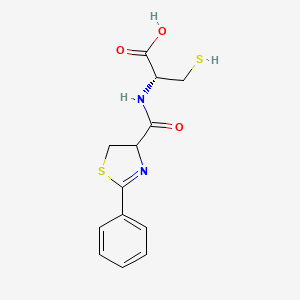
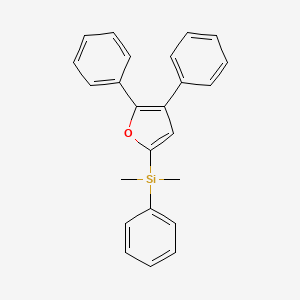
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline](/img/structure/B14208034.png)
![2-[(2R,3S,5R)-5-Methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14208049.png)
